3,4-Dibromosulfolane (CAS 15091-30-2) is a highly reactive, halogenated cyclic sulfone utilized primarily as a bifunctional synthetic building block in chemical procurement. Unlike its saturated counterpart, sulfolane, which is employed as an inert industrial solvent, 3,4-dibromosulfolane is a crystalline solid (melting point 142–146 °C) specifically designed for structural transformation. It features two vicinal secondary bromides on a tetrahydrothiophene 1,1-dioxide core, making it an ideal precursor for nucleophilic substitutions and base-catalyzed eliminations. Procurement teams prioritize this compound when manufacturing functionalized dienes, transient thiophene 1,1-dioxide derivatives for organic electronics, and 3,4-diaminosulfolane precursors for pharmaceuticals such as biotin [1].
Substituting 3,4-dibromosulfolane with cheaper, more common analogs like 3-sulfolene (butadiene sulfone) or saturated sulfolane results in immediate synthetic failure for functionalized targets. Saturated sulfolane lacks reactive sites and is completely inert to nucleophilic attack or elimination, acting only as a solvent. While 3-sulfolene is a well-known precursor for unsubstituted 1,3-butadiene via thermal cheletropic elimination, it lacks the necessary leaving groups to undergo dehydrohalogenation or substitution. Buyers must procure the specifically brominated 3,4-dibromosulfolane to access transient thiophene 1,1-dioxides or to install vicinal diamines, as attempting to brominate 3-sulfolene in-house adds hazardous processing steps, requires corrosive bromine handling, and introduces severe yield-reducing purification bottlenecks [1].
3,4-Dibromosulfolane serves as a direct, process-friendly precursor to transient thiophene 1,1-dioxides via base-catalyzed double dehydrobromination. When treated with triethylamine (Et3N) in toluene at 0 °C, 3,4-dibromosulfolane rapidly eliminates two equivalents of HBr to form the highly reactive thiophene 1,1-dioxide intermediate, which can be immediately trapped in cycloaddition reactions. In contrast, unhalogenated 3-sulfolene cannot undergo this elimination and requires complex, multi-step oxidative protocols to reach the same oxidation state. Saturated sulfolane yields 0% conversion under these basic conditions .
| Evidence Dimension | Yield of thiophene 1,1-dioxide intermediate via direct base treatment |
| Target Compound Data | Rapid double elimination with Et3N at 0 °C |
| Comparator Or Baseline | 3-Sulfolene (0% yield via direct base treatment; lacks leaving groups) |
| Quantified Difference | Enables a one-pot, low-temperature elimination pathway impossible with unhalogenated precursors. |
| Conditions | Et3N, toluene, 0 °C, 2.5 hours. |
Allows process chemists to generate highly reactive thiophene 1,1-dioxides in situ without handling unstable isolated intermediates, directly streamlining the synthesis of organic electronic materials.
The vicinal dibromide structure of 3,4-dibromosulfolane allows for high-yield double nucleophilic displacement, a critical step in the synthesis of biotin and related pharmaceutical scaffolds. Reaction of 3,4-dibromosulfolane with benzylamine in refluxing methanol yields 3,4-bis(benzylamino)sulfolane in an 88% combined yield (cis and trans isomers). Attempting to use saturated sulfolane as a baseline substitute results in zero substitution due to the absence of leaving groups. This quantitative conversion demonstrates the compound's specific utility as a bifunctional electrophile [1].
| Evidence Dimension | Yield of 3,4-bis(benzylamino)sulfolane |
| Target Compound Data | 88% combined yield (30% cis, 58% trans) |
| Comparator Or Baseline | Saturated sulfolane (0% yield, chemically inert) |
| Quantified Difference | 88% absolute increase in functionalized product yield. |
| Conditions | Benzylamine (10 eq), methanol solvent, reflux, 6 hours. |
Procurement of this specific dibromide is mandatory for scaling up 3,4-diaminosulfolane-based pharmaceutical intermediates, avoiding multi-step in-house functionalization.
Beyond double elimination, 3,4-dibromosulfolane offers precise processability for partial dehydrobromination to yield functionalized mono-alkenes. Treatment of 3,4-dibromosulfolane with two equivalents of pyridine allows for controlled mono-elimination, providing 4-bromo-2-sulfolene in a 56% yield. This selective reactivity provides an allylic bromide equivalent that is highly valuable for subsequent cross-coupling or substitution. Standard 3-sulfolene cannot undergo this transformation, and attempting to mono-brominate 3-sulfolene directly typically results in intractable mixtures of over-brominated products [1].
| Evidence Dimension | Yield of 4-bromo-2-sulfolene via controlled elimination |
| Target Compound Data | 56% yield using pyridine |
| Comparator Or Baseline | 3-Sulfolene (0% yield; lacks requisite halogen handles) |
| Quantified Difference | Provides exclusive access to the mono-brominated alkene intermediate. |
| Conditions | 2 equivalents of pyridine, controlled partial debromination. |
Enables the procurement of a stable, bench-ready precursor that can be selectively downgraded to an allylic bromide, offering superior synthetic control over crude in-house bromination mixtures.
Directly downstream of its double dehydrobromination capabilities, 3,4-dibromosulfolane is utilized to generate thiophene 1,1-dioxides in situ. These transient species are trapped via Diels-Alder cycloadditions to build complex, electron-accepting conjugated polymer cores and OLED materials, where the sulfone moiety lowers the HOMO-LUMO band gap .
Leveraging its susceptibility to nucleophilic attack, the compound is a primary industrial starting material for 3,4-diaminosulfolanes. The high-yield displacement of the vicinal bromides by primary amines (such as benzylamine) forms the critical stereochemical scaffold required for the total synthesis of biotin (Vitamin B7) and other biologically active heterocycles [1].
Utilizing controlled elimination pathways, 3,4-dibromosulfolane serves as a masked equivalent for brominated butadienes. Process chemists use it to generate substituted dienes and cross-conjugated polyenes (dendralenes) via cheletropic extrusion of SO2, avoiding the storage and handling of highly volatile, toxic, and polymerization-prone halogenated diene gases [2].